N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
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Overview
Description
N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a chemical compound known for its unique structure and versatile applications in scientific research. This compound features a benzyl group attached to an oxalamide moiety, with a pyrrolidin-1-yl substituted phenethyl group. Its distinct structure allows for diverse experimentation, making it a valuable component for studies in various fields.
Mechanism of Action
Mode of Action
The mode of action of N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is currently unknown due to the lack of specific studies on this compound. , it might share some of their properties. Alkylaminophenols have been used frequently in cancer treatment and have high antioxidant properties .
Biochemical Pathways
. This suggests that this compound might also affect cell proliferation pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves the reaction of benzylamine with oxalyl chloride to form the intermediate benzyl oxalyl chloride. This intermediate is then reacted with 4-(pyrrolidin-1-yl)phenethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyrrolidinyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrrolidinyl derivatives.
Scientific Research Applications
N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has promising applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Benzyl oxalamides: Compounds with a benzyl group attached to an oxalamide moiety, used in various chemical and biological studies.
Uniqueness: The unique combination of the benzyl group, oxalamide moiety, and pyrrolidinyl-substituted phenethyl group in this compound provides distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N'-benzyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20(21(26)23-16-18-6-2-1-3-7-18)22-13-12-17-8-10-19(11-9-17)24-14-4-5-15-24/h1-3,6-11H,4-5,12-16H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLYFJUADGQLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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